3-[(5,6,7,8-Tetrahydronaphthalen-2-yl)carbonyl]-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine
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Overview
Description
3-[(5,6,7,8-Tetrahydronaphthalen-2-yl)carbonyl]-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5,6,7,8-Tetrahydronaphthalen-2-yl)carbonyl]-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine typically involves multiple steps, starting with the preparation of the tetrahydronaphthalene derivative. One common route involves the reduction of naphthalene to 5,6,7,8-tetrahydronaphthalene, followed by functionalization to introduce the carbonyl group. The pyrroloimidazole core is then synthesized through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3-[(5,6,7,8-Tetrahydronaphthalen-2-yl)carbonyl]-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .
Scientific Research Applications
3-[(5,6,7,8-Tetrahydronaphthalen-2-yl)carbonyl]-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine has several scientific research applications:
Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology: It is investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Mechanism of Action
The mechanism of action of 3-[(5,6,7,8-Tetrahydronaphthalen-2-yl)carbonyl]-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cancer cell proliferation or the reduction of microbial growth .
Comparison with Similar Compounds
Similar Compounds
(5,6,7,8-Tetrahydronaphthalen-2-yl)methanamine: This compound shares the tetrahydronaphthalene moiety but lacks the pyrroloimidazole core, resulting in different reactivity and applications.
5,6,7,8-Tetrahydro-2-naphthylamine: Another related compound, it also features the tetrahydronaphthalene structure but differs in its functional groups and overall properties.
Uniqueness
The uniqueness of 3-[(5,6,7,8-Tetrahydronaphthalen-2-yl)carbonyl]-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H19N3O |
---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)-(5,6,7,8-tetrahydronaphthalen-2-yl)methanone |
InChI |
InChI=1S/C17H19N3O/c18-17-15(20-9-3-6-14(20)19-17)16(21)13-8-7-11-4-1-2-5-12(11)10-13/h7-8,10H,1-6,9,18H2 |
InChI Key |
NTIOFLBMWSRPNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)C3=C(N=C4N3CCC4)N |
Origin of Product |
United States |
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